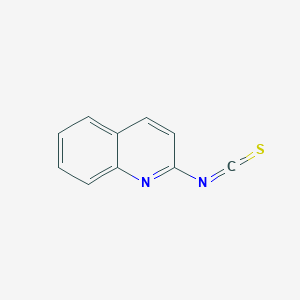
2-Isothiocyanatoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isothiocyanatoquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline itself is a heterocyclic aromatic organic compound with the chemical formula C9H7N The addition of an isothiocyanate group (-N=C=S) to the quinoline structure results in this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanatoquinoline typically involves the reaction of 2-aminoquinoline with thiophosgene or its derivatives. The general reaction can be represented as follows: [ \text{2-Aminoquinoline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a one-pot process involving the reaction of 2-aminoquinoline with carbon disulfide (CS2) and a desulfurylation reagent such as cyanuric acid. This method is advantageous due to its simplicity and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isothiocyanatoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction Reactions: Reduction of the isothiocyanate group can yield corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include thioureas, ureas, and carbamates.
Oxidation Reactions: Products include quinoline-2-carboxylic acids.
Reduction Reactions: Products include 2-aminoquinoline derivatives
Wissenschaftliche Forschungsanwendungen
2-Isothiocyanatoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its bioactive properties, this compound is being investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Isothiocyanatoquinoline involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues, such as cysteine, in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the compound can induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
2-Isothiocyanatobenzene: Similar structure but lacks the quinoline ring.
2-Isothiocyanato-1,4-naphthoquinone: Contains a naphthoquinone ring instead of a quinoline ring.
Phenyl Isothiocyanate: Contains a phenyl ring instead of a quinoline ring.
Uniqueness: 2-Isothiocyanatoquinoline is unique due to the presence of both the quinoline ring and the isothiocyanate group. This combination imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its analogs .
Eigenschaften
Molekularformel |
C10H6N2S |
|---|---|
Molekulargewicht |
186.24 g/mol |
IUPAC-Name |
2-isothiocyanatoquinoline |
InChI |
InChI=1S/C10H6N2S/c13-7-11-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H |
InChI-Schlüssel |
FNUDXAPMFSIHFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


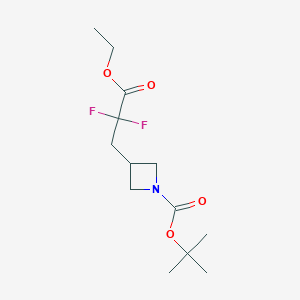
![Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15297240.png)
![3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride](/img/structure/B15297248.png)
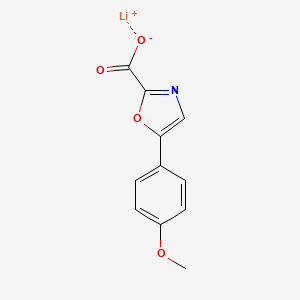
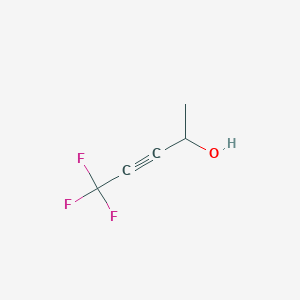
![[1-(Aminomethyl)cyclohexyl]acetaldehyde](/img/structure/B15297265.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride](/img/structure/B15297268.png)
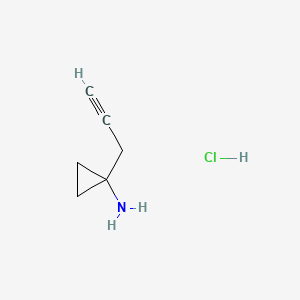
![tert-butylN-{8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamatehydrochloride](/img/structure/B15297284.png)
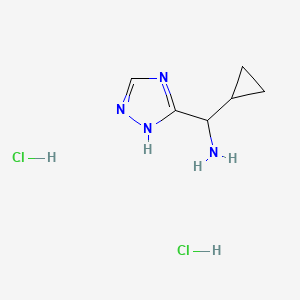

![6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B15297305.png)
![N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B15297318.png)

